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molecular formula C14H11IN2O2 B8484208 1-Benzoyl-2-(4-iodobenzoyl)hydrazine

1-Benzoyl-2-(4-iodobenzoyl)hydrazine

Cat. No. B8484208
M. Wt: 366.15 g/mol
InChI Key: DVMYEBXVVYNBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343639B2

Procedure details

Into a 300 mL three-neck flask was put 15 g (57 mmol) of 4-iodobenzoylhydrazine, 15 mL of N-methyl-2-pyrrolidone (NMP) was added thereto, and the mixture was stirred for 10 minutes at a room temperature. After the stirring, 50 mL of a mixed solution of 5 mL of N-methyl-2-pyrrolidone and 7.9 mL (69 mmol) of benzoyl chloride was dripped into the solution through a dropping funnel, and the solution was stirred at a room temperature for 18 hours. After the stirring, water was added into the solution, and a solid was precipitated. The precipitated solid was collected by suction filtration. The collected solid was added into about 500 mL of a saturated aqueous solution of sodium hydrogen carbonate, stirred, and washed. After the washing, the mixture was subjected to suction filtration to obtain a solid. The obtained solid was added into about 500 mL of water, stirred, and washed. After the washing, the mixture was subjected to suction filtration to obtain a solid. The obtained solid was washed with methanol to give 20 g of a powdery white solid in a yield of 97%.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.CN1CCCC1=O.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[C:19]([NH:9][NH:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([I:1])=[CH:3][CH:4]=1)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC1=CC=C(C(=O)NN)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
mixed solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 300 mL three-neck flask was put
STIRRING
Type
STIRRING
Details
the solution was stirred at a room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
a solid was precipitated
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by suction filtration
ADDITION
Type
ADDITION
Details
The collected solid was added into about 500 mL of a saturated aqueous solution of sodium hydrogen carbonate
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
After the washing, the mixture was subjected to suction filtration
CUSTOM
Type
CUSTOM
Details
to obtain a solid
STIRRING
Type
STIRRING
Details
stirred
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
After the washing, the mixture was subjected to suction filtration
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The obtained solid was washed with methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=CC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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